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molecular formula C15H20O2 B1617842 Butyl prop-2-enoate;styrene CAS No. 25767-47-9

Butyl prop-2-enoate;styrene

Cat. No. B1617842
M. Wt: 232.32 g/mol
InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N
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Patent
US09102603B2

Procedure details

As monomers, 123.75 g of styrene, 123.75 g of butyl acrylate, and 2.5 g of acrylic acid were used and mixed with 5.0 g of the emulsifier of the present invention product or the comparative product shown in Table 1 and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion. Aside from this, in a reactor equipped with a stirrer, a reflux condenser, a thermometer, a nitrogen inlet tube, and a dropping funnel, 122 g of ion-exchanged water and 0.25 g of sodium hydrogen carbonate were charged. A 36 g portion of the previously prepared mixed monomer emulsion described above was charged in the dropping funnel and added to the reactor all together, and then, the temperature was increased to 80° C. Thereafter, stirring was continued for 15 minutes. Subsequently, 0.5 g of ammonium persulfate as a polymerization initiator was dissolved in 20 g of ion-exchanged water, and the resulting solution was added to the reactor to initiate polymerization. Subsequently, 15 minutes after adding the polymerization initiator, 324 g of the rest of the mixed monomer emulsion was added dropwise thereto over 3 hours to carry out polymerization. Further, after maturation was allowed to proceed for consecutive 2 hours, the resultant was cooled and adjusted at a pH of 8 with ammonia water, whereby a polymer dispersion to be used for the evaluation experiments of the present invention was obtained.
Quantity
123.75 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
solvent
Reaction Step Two
Quantity
123.75 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
0.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
ion-exchanged
Quantity
20 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.25 g
Type
reactant
Reaction Step Seven
Name
Quantity
122 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(=O)([O-])O.[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].O.N>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11] |f:3.4,5.6.7,8.9,11.12|

Inputs

Step One
Name
Quantity
123.75 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
105 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
123.75 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
ammonium persulfate
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
ion-exchanged
Quantity
20 g
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Seven
Name
Quantity
0.25 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
122 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Thereafter, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed with 5.0 g of the emulsifier of the present invention product
CUSTOM
Type
CUSTOM
Details
preparing a mixed monomer emulsion
CUSTOM
Type
CUSTOM
Details
Aside from this, in a reactor equipped with a stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
A 36 g portion of the previously prepared
ADDITION
Type
ADDITION
Details
mixed monomer emulsion
ADDITION
Type
ADDITION
Details
above was charged in the dropping funnel
ADDITION
Type
ADDITION
Details
added to the reactor all together, and then, the temperature
ADDITION
Type
ADDITION
Details
the resulting solution was added to the reactor
CUSTOM
Type
CUSTOM
Details
polymerization
ADDITION
Type
ADDITION
Details
Subsequently, 15 minutes after adding the polymerization initiator, 324 g of the rest of the mixed monomer emulsion
Duration
15 min
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
over 3 hours to carry out
Duration
3 h
CUSTOM
Type
CUSTOM
Details
polymerization
WAIT
Type
WAIT
Details
to proceed for consecutive 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resultant was cooled
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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